molecular formula C13H18ClNO2 B1425049 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-75-6

2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1425049
CAS No.: 1311314-75-6
M. Wt: 255.74 g/mol
InChI Key: UHIXKZHBWZOSIP-UHFFFAOYSA-N
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Description

2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide is a chloroacetamide derivative characterized by a propoxymethyl-substituted benzyl group attached to the acetamide core. Its IUPAC name is 2-chloro-N-[[2-(propoxymethyl)phenyl]methyl]acetamide (CAS: Not explicitly provided; AK Scientific Catalog #1087DJ) .

The structure features a chloroacetyl group (-COCH₂Cl) and a benzyl moiety modified with a propoxymethyl (-CH₂OCH₂CH₂CH₃) substituent at the ortho position. This substitution pattern influences its conformational behavior and interactions in biological or chemical systems.

Properties

IUPAC Name

2-chloro-N-[[2-(propoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-7-17-10-12-6-4-3-5-11(12)9-15-13(16)8-14/h3-6H,2,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXKZHBWZOSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide involves several steps. One common method includes the reaction of 2-(propoxymethyl)benzylamine with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for further modifications, making it a valuable building block in organic chemistry.

Biology

  • Biological Activity : Ongoing studies suggest that 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide may possess antimicrobial and anticancer properties. Research indicates that similar acetamide derivatives exhibit significant analgesic properties through interactions with cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in inflammation pathways .
  • Antimicrobial Properties : Derivatives of chloroacetamides have shown effectiveness against various pathogens:
    • Gram-positive Bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
    • Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
    • Fungi : Notable activity against Candida albicans.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential use as a therapeutic agent in treating inflammatory diseases, infections, and possibly cancer. Its mechanism of action may involve inhibition of specific enzymes or receptors associated with disease processes .

Industry

  • Development of New Materials : In industrial applications, this compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties for various formulations.

Case Studies and Research Findings

  • Analgesic Activity Study :
    • A study on related acetamide derivatives demonstrated significant analgesic effects comparable to standard analgesics like diclofenac sodium. Molecular docking studies indicated that these compounds could effectively bind to COX enzymes, suggesting a pathway for pain relief through anti-inflammatory mechanisms.
  • Antimicrobial Efficacy Study :
    • Research conducted on chloroacetamide derivatives highlighted their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings support the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) XLogP3 Biological Activity/Notes References
2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide Propoxymethyl (-CH₂OCH₂CH₂CH₃) Not provided ~2.5* Research use only; no explicit bioactivity data
2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide Methylsulfanyl (-SCH₃) ~215.7 ~2.8 Single preferred conformer in solution
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives Thiazole ring; phenoxy substituents ~300–350 ~3.0 Anticancer activity (e.g., IC₅₀ = 1.8 µM in Caco-2 cells)
2-Chloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]acetamide Pyrrolidinone ring 280.75 1.0 No explicit bioactivity reported
2-Chloro-N-[2-(trifluoromethyl)-1H-benzodiazol-5-yl]methylacetamide Trifluoromethyl-benzimidazole 367.8 4.1 No explicit bioactivity reported
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (S-metolachlor TP) Ethyl and methyl groups ~227.7 ~3.2 Prioritized for mutagenicity potential
2-Chloro-N-phenylacetamide Simple phenyl group 169.6 ~1.5 Antiparallel N-H/C=O conformation in crystal

*Estimated based on structural similarity.

Conformational and Electronic Properties

  • No conformational data is explicitly available, but its flexibility may resemble 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, which adopts a single preferred conformer in solution .
  • Methylsulfanyl Analog : Exhibits a single dominant conformer due to restricted rotation around the C(sp³)-C(sp²) bond, as confirmed by dipole moment studies .
  • Simple Phenyl Analog (2-Chloro-N-phenylacetamide) : Crystallographic studies reveal synclinal orientation of C-Cl and C=O bonds, with hydrogen-bonded chains stabilizing the structure .

Biological Activity

2-Chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}ClN\O
  • Molecular Weight : 241.73 g/mol
  • CAS Number : [Not available in provided data]

The biological activity of 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide is primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation but may include:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial Activity : The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways, leading to antimicrobial effects .

Antimicrobial Activity

Research has demonstrated that derivatives of 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Compound E. coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853) Staphylococcus aureus (ATCC 25923)
Sample A30 mm35 mm36 mm
Sample B26 mm23 mm25 mm

These results indicate that certain derivatives possess strong antibacterial properties, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide is supported by studies investigating its effects on cancer cell lines. For instance, preliminary data suggest that the compound can induce apoptosis in specific cancer cells, although detailed mechanisms remain to be elucidated.

Study on Analgesic Activity

A study focused on related acetamide derivatives demonstrated significant analgesic properties through molecular docking studies targeting COX-1 and COX-2 enzymes. The compound AKM-2, a derivative, exhibited notable analgesic effects comparable to standard drugs like diclofenac sodium. This suggests that similar derivatives may also possess analgesic properties due to their structural similarities .

Clinical Implications

The ongoing research into the biological activities of compounds like 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide indicates potential applications in treating infections and inflammatory diseases. The exploration of its anticancer properties may lead to novel therapeutic strategies against various malignancies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide, and how is reaction progress monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, 2-chloroacetamide is reacted with a substituted benzyl alcohol derivative (e.g., 2-(propoxymethyl)benzyl alcohol) in acetonitrile using K₂CO₃ as a weak base. The reaction is stirred for 24 hours at room temperature, and progress is tracked via TLC. Post-reaction, the base is filtered, and the solvent is evaporated under reduced pressure .
  • Key Analytical Validation : Confirm structure using NMR (¹H/¹³C), FTIR (C=O at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹), and single-crystal XRD for stereochemical clarity .

Q. What safety protocols are critical when handling 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide?

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, flush skin with water for ≥15 minutes and seek medical aid. Ensure proper ventilation to prevent inhalation .
  • Storage : Store in a cool, dry place away from oxidizing agents. Purity (95%) should be verified via HPLC before use to ensure experimental reproducibility .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or published spectra of structurally similar chloroacetamides. For example, NH peaks in ¹H NMR should align with δ 8–10 ppm, while C-Cl stretches in IR appear at ~650–750 cm⁻¹ .
  • Contingency : If XRD data conflicts with NMR (e.g., unexpected stereochemistry), repeat crystallization in alternative solvents (e.g., DMSO/water) to obtain higher-quality crystals .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction conditions for this compound?

  • ICReDD Framework : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction pathways. For example, simulate the energy profile of the substitution reaction to identify rate-limiting steps. Pair this with machine learning to predict optimal solvent/base combinations, reducing trial-and-error experimentation .
  • Case Study : A 2024 study demonstrated a 40% reduction in reaction time for similar acetamides by integrating computational reaction path searches with robotic high-throughput screening .

Q. What strategies are effective for analyzing byproducts in large-scale syntheses?

  • Byproduct Identification : Employ LC-MS or GC-MS to detect impurities. For example, trace amounts of unreacted 2-chloroacetamide (m/z ~107) or hydrolyzed products (e.g., carboxylic acids) may form under prolonged reaction times .
  • Mitigation : Adjust stoichiometry (e.g., excess benzyl alcohol derivative) or introduce scavengers (e.g., molecular sieves) to suppress hydrolysis .

Q. How can the biological activity of this compound be systematically evaluated?

  • In Vitro Assays : Test cytotoxicity via MTT assays on human cell lines (e.g., HEK293). For antimicrobial potential, use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Molecular Docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. A 2023 study on analogous acetamides reported IC₅₀ values of ~50 µM against viral enzymes .

Q. What advanced material science applications exist for this compound?

  • Polymer Precursors : Incorporate into polyamide backbones via condensation polymerization. Monitor thermal stability (TGA) and glass transition temperatures (DSC) to assess suitability for high-performance materials .
  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form complexes. Characterize via UV-Vis (d-d transitions) and EPR to study ligand-field effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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